
(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride
Overview
Description
(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3O It is an indazole derivative, characterized by the presence of a methoxy group at the 5-position and a methanamine group at the 3-position of the indazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been reported to inhibit, regulate, and modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as the aforementioned kinases) and modulate their activity . This could result in changes to cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation .
Biochemical Pathways
If the compound does indeed target kinases like chk1, chk2, and h-sgk, it could impact pathways related to cell cycle regulation and cell volume control . The downstream effects of these changes could include altered cell proliferation and cell survival .
Result of Action
If the compound does indeed modulate the activity of kinases like chk1, chk2, and h-sgk, it could potentially alter cell cycle progression and cell volume regulation . This could lead to changes in cell proliferation and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride . These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.
Biochemical Analysis
Biochemical Properties
(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with non-receptor tyrosine kinases, which are involved in cell growth, development, and differentiation . The compound’s indazole core allows it to inhibit the activity of these kinases, thereby modulating signaling pathways that are crucial for cellular functions. Additionally, this compound has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition can have anti-inflammatory effects, making the compound a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with non-receptor tyrosine kinases affects the phosphorylation status of key signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the inhibition of 5-lipoxygenase by this compound can reduce the production of pro-inflammatory mediators, thereby influencing cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of non-receptor tyrosine kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling pathways that rely on these kinases, leading to altered cellular responses. Additionally, this compound inhibits 5-lipoxygenase by binding to its active site, thereby blocking the enzyme’s ability to catalyze the oxidation of arachidonic acid . This inhibition reduces the production of leukotrienes, which are potent mediators of inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . In in vitro studies, prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged anti-inflammatory effects . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular responses without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Alternatively, it may be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors or transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the cyclization of hydrazones with nitriles or the reaction of ortho-nitroanilines with aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where the indazole derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the indazole ring, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of 5-formyl-1H-indazole or 5-carboxy-1H-indazole.
Reduction: Formation of 5-methoxy-1H-indazol-3-ylamine.
Substitution: Formation of 5-substituted-1H-indazol-3-ylmethanamine derivatives.
Scientific Research Applications
(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.
5-Methoxy-2H-indazole: Similar structure but with different substitution patterns, affecting its biological activity.
3-Methoxy-1H-indazole: The position of the methoxy group is different, leading to variations in its chemical behavior.
Uniqueness: (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride is unique due to the specific positioning of the methoxy and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(5-methoxy-2H-indazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYPABUWPQEEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-31-2 | |
| Record name | 1H-Indazole-3-methanamine, 5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



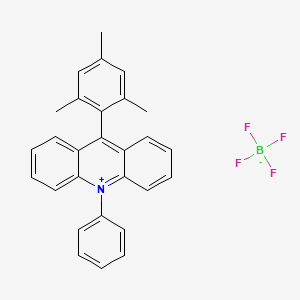
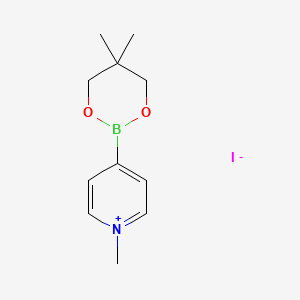
![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)
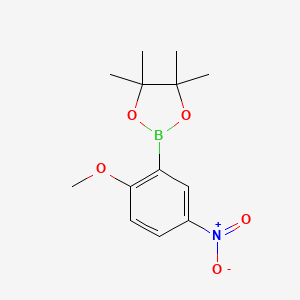

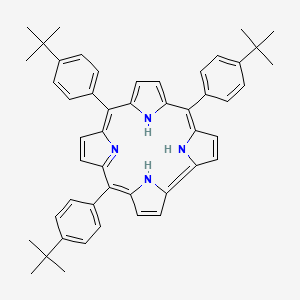
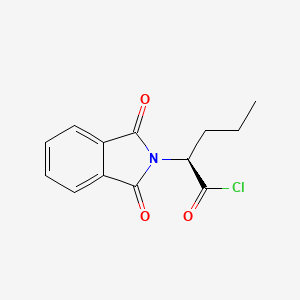

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)
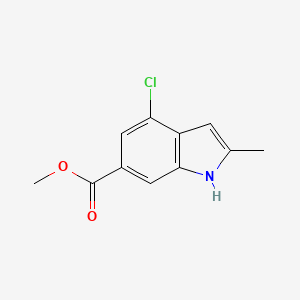
![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)


